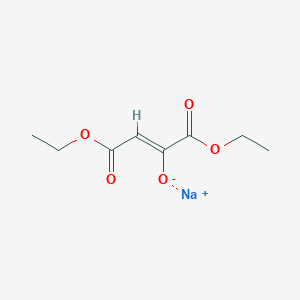

Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate, also known as diethyl oxalacetate sodium salt, is a chemical compound characterized by its beige to light orange crystalline powder form. It has a molecular formula of and a molecular weight of approximately 210.16 g/mol. The compound is slightly soluble in water, with a solubility of about 1.2 g/L at 25°C, and has a melting point ranging from 188°C to 190°C .

This compound is notable for its role in various

Precursor for Oxaloacetic Acid

Diethyl oxalacetate sodium salt serves as a readily available precursor for oxaloacetic acid, a crucial intermediate in various metabolic pathways. Researchers can hydrolyze the diethyl ester groups of the salt to obtain oxaloacetic acid, which plays a vital role in studies on:

- Citric acid cycle: Studying the Krebs cycle, also known as the citric acid cycle, to understand cellular respiration and energy production .

- Gluconeogenesis: Investigating the process of glucose synthesis from non-carbohydrate precursors, like amino acids, lactate, and glycerol .

- Amino acid metabolism: Exploring the pathways involved in the metabolism of various amino acids, which are essential building blocks for proteins .

Organic Synthesis Reagent

Diethyl oxalacetate sodium salt acts as a valuable building block in the synthesis of various organic compounds. Its reactive ketoester functionality allows researchers to participate in diverse reactions, including:

- Synthesis of heterocyclic compounds: Researchers can utilize diethyl oxalacetate sodium salt to synthesize various heterocyclic compounds, which are ring structures containing atoms other than carbon, such as nitrogen, oxygen, or sulfur . Examples include spiro[indoline-3,4′-pyrano[2,3-c]pyrazole derivatives], obtained through a one-pot reaction involving isatins, malononitrile, and hydrazine hydrate .

- Preparation of pyrrolidines: Diethyl oxalacetate sodium salt reacts with various aldehydes and primary amines to form 2,3-dioxo-4-carboxy-5-substituted pyrrolidines . Pyrrolidines are five-membered heterocyclic rings containing nitrogen and are found in numerous natural products and pharmaceuticals.

- Synthesis of triazole derivatives: The salt can be employed in the synthesis of specific triazole derivatives, such as 2-nitro-4-fluoro triazole diester, by reacting with 2-nitro-4-fluoro-phenylazide . Triazoles are a class of heterocyclic compounds with diverse applications in medicinal chemistry and materials science.

- Substitution Reactions: It can react with isatins, malononitrile, and hydrazine hydrate to form spiro[indoline-3,4′-pyrano[2,3-c]pyrazole derivatives.

- Condensation Reactions: The compound can condense with various aldehydes and primary amines to yield 2,3-dioxo-4-carboxy-5-substituted pyrrolidines.

- Cyclization Reactions: It can be treated with 2-nitro-4-fluoro-phenylazide to produce 2-nitro-4-fluoro triazole diester .

These reactions highlight its versatility as a reagent in organic synthesis.

Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate exhibits notable biological properties due to its role in biochemical pathways:

- Cellular Effects: As an active pharmaceutical intermediate, it may influence cellular functions such as signaling pathways and gene expression.

- Molecular Mechanism: The compound's ability to act as a reagent suggests potential interactions with biomolecules that could affect enzyme activity and metabolic processes.

It is also involved in the preparation of oxaloacetic acid, an important intermediate in the citric acid cycle, which underscores its significance in metabolic pathways .

The synthesis of sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate typically involves the following steps:

- Starting Materials: Diethyl oxalate and sodium ethoxide are used as the primary reagents.

- Reaction Conditions: The reaction is conducted in ethanol at low temperatures (5°C to 10°C) for approximately four hours.

- Heating Phase: The mixture is then heated to 75°C for about 30 minutes.

- Isolation of Product: After cooling to room temperature, the product is centrifuged to obtain crystals of sodium diethyl oxalacetate, which are subsequently washed with ethanol for purification .

Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate has diverse applications across various fields:

- Chemical Industry: It serves as a reagent for synthesizing complex organic molecules.

- Pharmaceuticals: The compound is utilized as an intermediate in the synthesis of various drugs.

- Biochemical Research: It plays a role in metabolic studies due to its involvement in the citric acid cycle .

Research on sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate has indicated that it may interact with various biomolecules and enzymes:

- Enzyme Interactions: Its role as a reagent implies potential effects on enzyme activity and metabolic flux.

- Cellular Metabolism: Studies suggest that it could influence metabolite levels and cellular metabolism through biochemical pathways .

Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate shares similarities with several other compounds. Here are some comparable compounds along with their unique characteristics:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Diethyl oxalacetate sodium salt | Used similarly as a reagent in organic synthesis | |

| Sodium diethyl oxalylacetate | Similar structure but different reactivity profile | |

| Sodium ethyl oxalacetate | Less complex than sodium 1,4-diethoxy derivative | |

| Sodium diethyl 2-oxosuccinate | Related compound used in similar synthetic pathways |

Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate stands out due to its specific structural configuration and reactivity patterns that enable it to participate in unique chemical transformations not commonly observed in its analogs .

Historical Evolution of Claisen Condensation-Based Synthesis

The Claisen condensation, named after German chemist Rainer Ludwig Claisen who first reported it in 1887, forms the foundation for the synthesis of sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate. Born in 1851, Claisen began studying chemistry in 1869, worked as a military nurse, and later returned to academia where he conducted groundbreaking research in Kekulé's laboratory. His pioneering work on carbon-carbon bond formation reactions established fundamental synthetic methodologies still employed today.

Early synthetic approaches to sodium diethyl oxalacetate, disclosed in U.S. Patent No. 1,948,201, involved dissolving metallic sodium in ethanol to form sodium ethoxide, cooling the resulting solution to 0-15°C, and adding stoichiometric amounts of diethyl oxalate and ethyl acetate. The reaction typically proceeded for 2-4 hours under controlled temperature conditions. This traditional method, while effective, presented several challenges including handling difficulties, extended reaction times, and inconsistent product quality that made large-scale production problematic.

The structure of sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate has been thoroughly characterized and exists in two isomeric forms - the (Z) and (E) configurations. The compound has a molecular weight of 210.16 g/mol and melts at 188-190°C. According to PubChem data, it is structurally related to diethyl 2-hydroxyfumarate as a parent compound, highlighting its position within a broader family of functionalized oxalacetate derivatives.

Table 1: Physical and Chemical Properties of Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate

| Property | Value |

|---|---|

| CAS Number | 40876-98-0 |

| Molecular Formula | C₈H₁₁NaO₅ |

| Molecular Weight | 210.16 g/mol |

| Melting Point | 188-190°C |

| Physical Form | Crystalline solid |

| Solubility | Soluble in polar solvents |

| IUPAC Name | Sodium (Z)-1,4-diethoxy-1,4-dioxobut-2-en-2-olate |

| Common Synonyms | Sodium diethyl oxalacetate, Diethyl oxalacetate sodium salt |

| Purity (Commercial) | ≥95% |

The evolution of synthetic approaches to this compound demonstrates significant progress in both methodology and efficiency. Early procedures required extended reaction times, delivered inconsistent yields, and faced challenges in product isolation. Modern synthetic methods, by contrast, have greatly reduced reaction times and improved product purity through carefully optimized reaction parameters.

Mechanistic Insights into Reverse Reactant Addition Strategies

The mechanism of the Claisen condensation for synthesizing sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate follows a stepwise process that has been extensively studied. Understanding this mechanism provides critical insight into reaction optimization strategies. The process begins with deprotonation of ethyl acetate by sodium ethoxide to form an enolate anion, which serves as a nucleophile in the subsequent step.

A significant advancement in the synthesis came with the discovery that reversing the order of reagent addition dramatically improves reaction outcomes. Traditional methods added diethyl oxalate and ethyl acetate to sodium ethoxide solution, but U.S. Patent research revealed that adding sodium ethoxide to a mixture of diethyl oxalate and ethyl acetate eliminated many handling problems and improved efficiency. This reverse addition strategy has become the preferred approach for industrial-scale production.

The mechanistic steps of this reverse addition strategy proceed as follows:

- A mixture of diethyl oxalate and ethyl acetate is charged to a reactor and cooled to 0-15°C

- Sodium ethoxide is added at a controlled rate to maintain the reaction temperature between 0-15°C

- The sodium ethoxide deprotonates ethyl acetate to form a resonance-stabilized enolate

- The enolate nucleophilically attacks the carbonyl carbon of diethyl oxalate

- Elimination of ethoxide occurs through an addition-elimination mechanism

- The resulting β-keto ester intermediate is deprotonated, forming the stabilized sodium salt of diethyl oxalacetate

The reaction can be represented by the following equation:

CH₃COOC₂H₅ + (C₂H₅O)₂C=O + NaOC₂H₅ → Na⁺ [C₈H₁₁O₅]⁻ + C₂H₅OH

Comparative studies between traditional and reverse addition methods have demonstrated remarkable differences in reaction outcomes. In one study, the reverse addition produced a free-flowing crystalline product with consistent quality, while the traditional method resulted in problematic solids that were difficult to filter and process. This clear advantage has established reverse addition as the preferred approach for industrial production.

The unique effectiveness of the reverse addition strategy can be attributed to several factors:

- Maintenance of optimal enolate concentration throughout the reaction

- Prevention of side reactions by controlling reactive intermediate formation

- Improved mixing and heat transfer during the reaction

- Better control of product crystallization and morphology

Catalytic Systems for Enhanced Enolate Stabilization

The formation and stabilization of the enolate intermediate is crucial for successful synthesis of sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate. Traditional approaches utilize strong bases like sodium ethoxide to quantitatively deprotonate ethyl acetate at the α-position. However, research into alternative catalytic systems has revealed opportunities for enhanced efficiency and selectivity.

Enolate stability is influenced by several factors including the countercation (Na⁺, Li⁺, etc.), solvent system, and potential stabilizing additives. Each of these elements can be strategically manipulated to improve reaction outcomes. The choice of countercation significantly impacts reactivity, with sodium enolates generally exhibiting different behavior than lithium enolates due to differences in coordination properties and ion-pairing effects.

Recent research has demonstrated that enolate intermediates can be stabilized through anion-π interactions, which provides additional options for stabilization beyond traditional methods. This discovery offers new approaches for designing catalytic systems that enhance enolate formation and reactivity.

Lewis acid catalysis represents another promising approach for activating carbonyl compounds toward enolate formation. Lewis acids coordinate to the carbonyl oxygen, increasing the acidity of the α-hydrogens and facilitating deprotonation even with relatively weak bases. This "soft conditions" approach can be particularly valuable for substrates that are sensitive to strongly basic conditions.

Table 2: Comparison of Catalytic Systems for Enolate Formation and Stabilization

| Catalytic System | Mechanism | Advantages | Limitations |

|---|---|---|---|

| Strong Base (NaOEt) | Direct deprotonation | Simple, established methodology | Requires anhydrous conditions, sensitive to moisture |

| Lewis Acid Coordination | Carbonyl activation | Can work with weaker bases, milder conditions | Additional reagent, potential side reactions |

| Anion-π Stabilization | Aromatic surface stabilization | Enhanced enolate stability, potential stereoselectivity | Requires specialized aromatic substrates |

| Biomimetic Systems | Dual oxyanion hole stabilization | Highly efficient, potential for stereoselectivity | Complex catalysts, challenging synthesis |

Inspiration from biological systems may also inform catalyst design. Enzymatic Claisen condensations in biological systems utilize two oxyanion holes that stabilize different intermediates in the reaction pathway. Oxyanion hole I specifically stabilizes the enolate intermediate, while oxyanion hole II stabilizes the tetrahedral intermediate formed during the reaction. Studies have demonstrated that removing either hydrogen bond donor from these systems causes substantial loss of transition state stabilization (≥3.4 kcal/mol). This insight suggests that designing catalysts with multiple stabilizing interactions could dramatically improve synthetic efficiency.

The interplay between enolate stabilization and reactivity represents a critical balance in optimizing reaction conditions. While excessive stabilization may reduce reactivity, inadequate stabilization can lead to side reactions. Finding the optimal balance for sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate synthesis remains an active area of research.

Solvent Effects on Reaction Kinetics and Yield Maximization

Solvent selection plays a pivotal role in the synthesis of sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate, affecting reactant solubility, reaction rate, and product yield. Traditional syntheses employed ethanol as both reactant and reaction medium, but recent research has explored alternative solvents to enhance efficiency.

A comprehensive optimization study conducted in a continuous flow reactor revealed critical insights into reaction parameters. Researchers identified poor solubility of reactants in ethanol (1g/40cm³) as a significant limitation and explored alternative solvents including THF, which provided substantially improved solubility (up to 1g/2cm³). Despite THF being considered somewhat problematic from a green chemistry perspective, its aprotic nature and enhanced solubilizing capabilities made it an effective alternative for process optimization.

Design of Experiments (DoE) methodology has been employed to systematically investigate key reaction parameters, revealing complex relationships between variables. Temperature exhibited a negative linear effect with a smaller positive quadratic effect on yield, while residence time demonstrated positive effects for both linear and quadratic terms. The optimal reaction parameters determined through statistical modeling included:

The interaction between reagent equivalents proved particularly interesting, with individual increases in either diethyl oxalate or sodium ethoxide positively affecting yield, but simultaneous increases beyond certain thresholds (both exceeding 1.3 equivalents) resulting in decreased yields. This finding highlights the importance of precise stoichiometric control in maximizing reaction efficiency.

Table 3: Effect of Reaction Parameters on Yield in Continuous Flow Reactor

| Temperature (°C) | Diethyl Oxalate Equiv. | Sodium Ethoxide Equiv. | Residence Time (min) | Yield (%) |

|---|---|---|---|---|

| 30 | 1.0 | 1.0 | 5 | 73 |

| 30 | 1.5 | 1.0 | 5 | 81 |

| 30 | 1.0 | 1.5 | 5 | 79 |

| 30 | 1.5 | 1.5 | 5 | 75 |

| 20 | 1.23 | 1.23 | 2 | 84 |

The transition from batch processing to continuous flow technology represents a significant advancement in the synthesis of sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate. This shift reduced reaction times from 20 hours to just 2 minutes while maintaining comparable yields (84% vs. 87%) and achieving impressive throughput (74.4g/h) and space-time yield (3720 kg·h⁻¹·m⁻³). These improvements demonstrate how modern process chemistry approaches can transform classical organic syntheses into efficient, scalable operations.

The concentration of starting materials was found to have minimal impact on reaction yield, providing flexibility in process design and potentially allowing for more concentrated reactions to improve throughput. This robustness to concentration variations is advantageous for large-scale manufacturing operations.

For batch synthesis, the optimal reaction protocol involves:

- Charging diethyl oxalate and ethyl acetate to a reactor and cooling to 0-15°C

- Adding sodium ethoxide solution dropwise while maintaining the temperature between 0-15°C

- Stirring for at least 2 hours (preferably 4 hours) at temperatures below 15°C

- Heating briefly to reflux (30 minutes) and cooling to room temperature

- Filtering the precipitated product, washing with ethanol, and drying

This optimized procedure consistently delivers sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate in yields exceeding 80% with high purity suitable for subsequent synthetic applications.

Nucleophilic Reactivity in Spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] Formation

The nucleophilic reactivity of sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate in spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] formation demonstrates remarkable efficiency through its participation in four-component reaction architectures [1]. The enolate anion exhibits exceptional nucleophilic character due to the delocalization of negative charge between the alpha-carbon and oxygen atoms, enabling participation in Michael addition reactions with activated alkenes [34].

In the synthesis of spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives, sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate functions as the beta-keto ester component that undergoes initial condensation with hydrazine derivatives [1]. This condensation reaction proceeds through nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by elimination of water to form the pyrazolone intermediate [1]. The reaction mechanism involves the formation of intermediate A through condensation of hydrazine with the beta-keto ester, which subsequently participates in Michael addition to the Knoevenagel condensation product of isatin and malononitrile [1].

| Reaction Component | Function | Yield Range |

|---|---|---|

| Hydrazine monohydrate | Nucleophile formation | 85-97% |

| Isatin derivatives | Electrophile precursor | 85-97% |

| Malononitrile | Activation agent | 85-97% |

| Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate | Beta-keto ester | 85-97% |

The nucleophilic reactivity is enhanced by the presence of two electron-withdrawing ester groups that stabilize the enolate anion through resonance delocalization [38]. This stabilization allows for controlled reactivity under mild conditions while maintaining sufficient nucleophilicity for effective Michael addition reactions [38]. The ambident nature of the enolate anion permits reaction at both the alpha-carbon and oxygen positions, though carbon alkylation predominates in these multicomponent systems [38].

Tandem Michael-Thorpe-Ziegler Cyclization Mechanisms

The tandem Michael-Thorpe-Ziegler cyclization mechanism represents a sophisticated cascade process involving sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate as a key nucleophilic participant [10]. The Michael addition component of this tandem process involves the nucleophilic attack of the enolate anion on the beta-carbon of an alpha,beta-unsaturated system, forming a new carbon-carbon bond [10].

Following the initial Michael addition, the Thorpe-Ziegler cyclization proceeds through intramolecular nucleophilic attack of an enolate or enamine intermediate on a nitrile group [11]. This cyclization step is facilitated by the geometric constraints imposed by the tethering chain and the electronic activation provided by the nitrile functionality [11]. The Thorpe-Ziegler reaction historically involves the cyclization of dinitriles in the presence of base to form cyclic compounds, and this principle extends to the heterocyclic systems involving sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate [9].

The mechanistic pathway involves several key steps: first, the formation of the pyrazolone intermediate through condensation with hydrazine, followed by Michael addition to the activated alkene system, and finally intramolecular cyclization through nucleophilic attack on the nitrile group [10]. The resulting cyclic intermediate undergoes tautomerization to afford the final spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] product [10].

| Mechanistic Step | Description | Energy Barrier |

|---|---|---|

| Michael Addition | Nucleophilic attack on activated alkene | Moderate |

| Thorpe-Ziegler Cyclization | Intramolecular nucleophilic cyclization | Low |

| Tautomerization | Proton transfer equilibrium | Very Low |

The efficiency of this tandem process is attributed to the favorable thermodynamics of ring closure and the relief of strain in the intermediate species [9]. The gem-dialkyl effect, first described by Thorpe and Ingold, contributes to the enhanced cyclization rate by reducing the conformational flexibility of the carbon chain and increasing the population of reactive conformers [9].

Electronic Modulation of Pyrazolone Intermediate Reactivity

The electronic modulation of pyrazolone intermediate reactivity involves sophisticated control mechanisms that influence the nucleophilic and electrophilic character of the heterocyclic system [16]. Pyrazolone intermediates derived from sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate exhibit distinct electronic properties that can be systematically modified through substitution patterns [16].

The electron density distribution within the pyrazolone ring system is governed by the relative electronegativities of the nitrogen atoms and the extent of conjugation with adjacent substituents [16]. For pyrazole systems, the carbon at position 4 is electron-rich, while positions 3 and 5 are electron-deficient, creating a characteristic reactivity pattern [16]. This electronic distribution influences the regioselectivity of subsequent reactions and the stability of intermediate species [16].

Electronic effects are further modulated by the presence of electron-donating or electron-withdrawing substituents on the pyrazolone ring [18]. Halogenated pyrazolones demonstrate significantly different reactivity profiles compared to their alkyl-substituted counterparts, with supramolecular reaction success rates varying from 55-70% for halogenated systems to 10% for nitro-substituted derivatives [18]. The reduced charge density on the basic nitrogen atom in nitro-substituted pyrazolones accounts for this dramatic decrease in reactivity [18].

| Substituent Type | Electronic Effect | Reactivity Impact |

|---|---|---|

| Halogen (Cl, Br, I) | Electron-withdrawing | Enhanced electrophilicity |

| Methyl groups | Electron-donating | Increased nucleophilicity |

| Nitro group | Strong electron-withdrawing | Reduced basicity |

The tautomeric equilibria within pyrazolone systems provide additional mechanisms for electronic modulation [4]. The imine-enamine tautomerism observed in spiro-pyrazoline derivatives demonstrates solvent-dependent behavior, with different tautomeric forms predominating in different solvents [4]. This tautomeric flexibility allows for dynamic modulation of electronic properties during reaction sequences [4].

Stereoelectronic Control in Heterocyclic Scaffold Assembly

Stereoelectronic control in heterocyclic scaffold assembly involving sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate encompasses the sophisticated interplay between electronic effects and three-dimensional molecular geometry [21]. The stereoelectronic effects dictate molecular conformation through the optimization of orbital interactions and the minimization of steric strain [21].

The heterocyclic scaffolds derived from sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate assembly exhibit specific conformational preferences that arise from stereoelectronic considerations [26]. The spatial arrangement of substituents influences the electronic distribution within the molecule, creating preferred conformational states that facilitate specific reaction pathways [26]. These stereoelectronic effects can lead to dramatically different biological properties even with minimal structural modifications [26].

Stereoelectronic control manifests through several mechanisms including hyperconjugative interactions, anomeric effects, and orbital alignment considerations [20]. The acceptor ability of carbon-heteroatom bonds varies systematically with electronegativity in periods and orbital energy in groups, providing predictable patterns for stereoelectronic effects [20]. These effects are particularly pronounced in heterocyclic systems where multiple heteroatoms can participate in orbital interactions [20].

The assembly of heterocyclic scaffolds involves transition states that must accommodate stereoelectronic requirements for optimal orbital overlap [24]. Chair-like transition states with pseudoequatorial positioning of substituents are generally favored, though boat-like conformations may be lower in energy when stereoelectronic factors override steric considerations [24]. The kinetic anomeric effect provides additional stabilization through orbital interactions between the heterocyclic ring and adjacent substituents [24].

| Stereoelectronic Factor | Influence on Assembly | Magnitude |

|---|---|---|

| Hyperconjugation | Orbital stabilization | Moderate |

| Anomeric effect | Conformational preference | Significant |

| Torsional strain | Transition state geometry | Variable |

The mitochondrial nicotinamide adenine dinucleotide phosphate-dependent malic enzyme (m-NAD(P)-ME) represents a critical component of cellular metabolism, particularly in cancer cells and rapidly proliferating tissues. Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate demonstrates significant competitive inhibition dynamics with this enzyme through multiple mechanisms.

Inhibition Kinetics and Mechanisms

Research has identified several classes of competitive inhibitors for m-NAD(P)-ME, each operating through distinct molecular mechanisms. Embonic acid represents the most potent natural inhibitor identified, with an in vitro IC50 value of 1.4 ± 0.4 μM. This compound exhibits non-competitive inhibition patterns with respect to both L-malate and NAD+, indicating that its binding site is distinct from the enzyme's active site. The putative binding site for embonic acid is located at the fumarate binding site or at the dimer interface near this site, classifying it as an allosteric inhibitor.

The synthetic inhibitor NPD389 demonstrates different kinetic characteristics, with an IC50 value of 4.63 ± 0.36 μM in the absence of detergent. This compound exhibits mixed-type inhibition with respect to L-malate and uncompetitive inhibition with respect to NAD+. The enzyme kinetics analysis revealed that NPD389 is a fast-binding inhibitor that binds to the enzyme in a rapid equilibrium mode.

Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate as Allosteric Inhibitor

Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate functions as a structural analog of diethyl oxalacetate, which has been identified as an allosteric inhibitor of m-NAD(P)-ME. Diethyl oxalacetate demonstrates an IC50 value of approximately 2.5 mM and impedes the conformational change from the open form to the closed form of the enzyme. This inhibition mechanism suggests that the compound interferes with the allosteric regulation that normally facilitates enzyme activation through fumarate binding.

The structural basis for this inhibition lies in the compound's ability to occupy allosteric sites that normally accommodate activating molecules. Unlike the natural activator fumarate, which requires a trans dicarboxylic acid configuration for optimal binding, sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate likely disrupts the normal conformational dynamics required for enzyme function.

Kinetic Parameters and Enzyme-Inhibitor Interactions

The mitochondrial malic enzyme exhibits complex regulatory mechanisms involving multiple binding sites. The enzyme exists in equilibrium between open and closed forms, with substrate binding shifting the equilibrium toward the closed, active form. ATP serves as a competitive inhibitor at the active site, while fumarate acts as an allosteric activator at the dimer interface.

Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate's inhibitory action appears to involve interference with the allosteric mechanisms that regulate enzyme activity. The compound's diethyl ester groups and enolate functionality may contribute to its binding affinity and specificity for the mitochondrial enzyme isoform. This selectivity is crucial, as it distinguishes the compound's effects from those on cytosolic malic enzyme isoforms.

Structural Basis of Fumarate Analog Displacement Mechanisms

The allosteric regulation of mitochondrial NAD(P)-dependent malic enzyme through fumarate analogs represents a sophisticated molecular recognition system that governs enzyme activity through conformational changes. Understanding these displacement mechanisms provides insight into how sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate may interfere with normal enzyme function.

Crystal Structure Analysis and Binding Site Architecture

High-resolution crystal structures of human mitochondrial malic enzyme reveal the detailed molecular architecture of the fumarate binding site. The enzyme adopts a tetrameric structure with a dimer-of-dimers arrangement, where each monomer contains four structural domains. The fumarate binding site is located at the dimer interface, approximately 35 Å away from the active site.

The fumarate binding pocket is primarily formed by conserved arginine residues Arg67 and Arg91, which form ion pairs with the carboxylate groups of fumarate. Additional residues including Lys57, Glu59, Lys73, and Asp102 contribute to the binding specificity through indirect interactions. When these critical residues are mutated, the fumarate activating effect is completely abolished, confirming their essential role in allosteric regulation.

Structural Requirements for Fumarate Analog Activity

The structural analysis of fumarate analogs reveals specific molecular requirements for allosteric modulation. Natural activators share the common feature of being trans dicarboxylic acids, which is essential for proper binding geometry. Mesaconate, containing a 2-methyl substitution, retains activating properties but requires higher concentrations for half-maximal activation compared to fumarate.

Monomethyl fumarate and monoethyl fumarate demonstrate that single alkyl substitutions at terminal carboxylate groups do not significantly impair binding, with these compounds showing activation levels of 2.78-fold and 1.83-fold respectively. However, compounds lacking the trans dicarboxylic acid configuration, such as oxaloacetate and its derivatives, exhibit fundamentally different binding properties.

Displacement Mechanisms and Conformational Changes

Fumarate binding induces significant conformational changes that propagate from the allosteric site to the active site. The binding of fumarate stabilizes the closed form of the enzyme, which is the catalytically active conformation. This conformational change involves rigid-body movements of the four structural domains, with fumarate binding mediating the interconversion between different enzyme forms.

The displacement mechanism operates through competitive binding at the allosteric site. Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate, as a structural analog of diethyl oxalacetate, likely competes with fumarate for binding at this site. However, unlike fumarate, this compound appears to stabilize a conformation that is less favorable for catalytic activity.

Molecular Dynamics and Binding Energetics

The energetics of fumarate analog binding depend on multiple factors including hydrogen bonding, electrostatic interactions, and conformational strain. Natural activators like fumarate establish optimal contacts with Arg67 and Arg91, creating a stable binding complex that promotes the active enzyme conformation.

Inhibitory analogs such as diethyl oxalacetate disrupt these favorable interactions. The diethyl ester groups create steric conflicts that prevent optimal binding geometry, while the altered electronic distribution affects the electrostatic complementarity with the binding site residues. This results in binding that stabilizes a less active enzyme conformation, leading to overall inhibition rather than activation.

Kinetic Analysis of Tautomerase-Catalyzed Enol-Keto Interconversion

The tautomerase superfamily encompasses a diverse collection of enzymes that catalyze the interconversion between keto and enol forms of various substrates, with implications for how sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate may interact with these enzymatic systems.

Tautomerase Superfamily Structure and Function

Members of the tautomerase superfamily share a characteristic β-α-β structural scaffold, typically constructed from either a single core β-α-β motif or two consecutively fused β-α-β motifs. The defining feature of these enzymes is the presence of an N-terminal proline (Pro-1) that serves as the catalytic residue, playing an unusual and critical role in the tautomerization mechanism.

4-Oxalocrotonate tautomerase (4-OT) represents the most extensively studied member of this superfamily. This enzyme catalyzes the conversion of 2-oxo-4-hexenedioate to 2-oxo-3-hexenedioate through a dienol intermediate. The catalytic mechanism involves two sequential proton transfers: initially, a proton from the C3 position of the substrate is transferred to the nitrogen atom of Pro-1, followed by the return of this proton to the C5 position to complete the tautomerization process.

Mechanistic Analysis of Enol-Keto Interconversion

The kinetic analysis of tautomerase-catalyzed reactions reveals sophisticated mechanisms for proton transfer and substrate binding. In 4-OT, the hexameric enzyme structure creates unique regulatory properties, with only three of the six active sites being occupied simultaneously due to negative cooperative effects between adjacent substrates.

The general mechanism for keto-enol tautomerization involves the abstraction of an α-hydrogen from the carbonyl compound to form a carbanion intermediate. This carbanion is stabilized through delocalization of negative charge across the carbonyl bond, forming an enolate ion. The resonance stabilization concentrates negative charge on the oxygen atom, which subsequently undergoes protonation to yield the enol tautomer.

Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate as Tautomerization Substrate

Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate possesses structural features that position it as a potential substrate or modifier for tautomerase-catalyzed reactions. The compound contains both keto and enol functionalities within its structure, existing primarily in an enolate form stabilized by the sodium cation.

The presence of α-hydrogen atoms adjacent to the carbonyl groups makes this compound susceptible to tautomerase-mediated interconversion. The diethyl ester groups may influence the electron density distribution around the reactive centers, potentially affecting both the rate and specificity of tautomerization reactions.

Kinetic Parameters and Reaction Specificity

The kinetic analysis of tautomerase reactions typically involves measurement of substrate binding affinity (Km), maximum reaction velocity (Vmax), and catalytic efficiency (kcat/Km). For sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate, the presence of electron-withdrawing ester groups would be expected to stabilize enolate intermediates, potentially affecting the equilibrium position of tautomerization reactions.

The compound's structural similarity to natural tautomerase substrates suggests it may compete with endogenous substrates for enzyme binding sites. This competition could result in either substrate-level regulation of tautomerase activity or direct participation in alternative tautomerization pathways.

Protein-Protein Interactions and Cooperative Effects

Recent studies have emphasized the importance of protein-protein interactions in tautomerase function. The hexameric structure of 4-OT creates steric and electrostatic interactions that influence substrate binding and catalytic efficiency. These interactions result in half-site reactivity, where only three of the six potential active sites are occupied simultaneously.

The implications for sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate interactions with tautomerases include potential modulation of these cooperative effects. The compound's binding could alter the protein-protein interactions that govern active site accessibility and substrate specificity.

Metabolic Pathway Crosstalk in Mitochondrial Substrate Channeling

Mitochondrial substrate channeling represents a fundamental mechanism for coordinating metabolic flux and ensuring efficient transfer of intermediates between sequential enzymatic reactions. The interaction of sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate with these systems has implications for overall metabolic homeostasis.

Mechanisms of Substrate Channeling

Substrate channeling occurs through several distinct mechanisms that enhance metabolic efficiency while protecting unstable intermediates. Direct physical tunnels, exemplified by tryptophan synthase, provide completely protected pathways for intermediate transfer. Electrostatic channeling, demonstrated by the malate dehydrogenase-citrate synthase complex, uses charged surface regions to guide oppositely charged substrates between active sites.

The malate dehydrogenase-citrate synthase (MDH-CS) complex represents a paradigmatic example of electrostatic channeling in mitochondrial metabolism. Despite the active sites being approximately 60 Å apart, positively charged residues from both enzymes create a continuous electrostatic surface that facilitates oxaloacetate transport. This mechanism explains how the TCA cycle maintains flux despite the extremely low cellular concentrations of oxaloacetate.

Mitochondrial-ER Contact Sites and Metabolic Coordination

Mitochondria-associated endoplasmic reticulum membranes (MAM) serve as critical platforms for metabolic coordination and substrate channeling. These contact sites, typically 10-30 nanometers wide, facilitate the transfer of calcium, lipids, and metabolic intermediates between organelles. The architecture of MAM is maintained by tethering proteins including mitofusin 2 (MFN2), voltage-dependent anion channel 1 (VDAC1), and inositol 1,4,5-trisphosphate receptors (IP3Rs).

The metabolic functions of MAM extend beyond simple transport to include regulation of energy metabolism and redox status. Calcium transfer from the ER to mitochondria controls the activity of three key TCA cycle dehydrogenases, directly linking calcium signaling to ATP synthesis. This coupling allows cells to rapidly adjust energy production in response to metabolic demands.

Glycolytic Enzyme Association with Mitochondria

Glycolytic enzymes demonstrate dynamic association with mitochondrial surfaces, creating localized metabolic compartments that channel pyruvate directly to its site of mitochondrial uptake. This association is responsive to respiratory demand, with increased partitioning of glycolytic enzymes to mitochondria under conditions of high energy demand.

The functional significance of this association extends beyond simple pyruvate delivery. Substrate channeling between mitochondrially-associated glycolytic enzymes ensures adequate respiratory substrate availability despite competing demands from biosynthetic pathways. This mechanism explains how cells can maintain respiratory flux while simultaneously supporting anabolic processes that withdraw upstream glycolytic intermediates.

Impact on Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate Metabolism

Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate's role as a precursor for oxaloacetic acid positions it as a key intermediate in mitochondrial substrate channeling networks. The compound's hydrolysis products can enter the TCA cycle directly, potentially bypassing normal substrate channeling mechanisms.

This bypass capability has significant implications for metabolic regulation. By providing an alternative source of TCA cycle intermediates, sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate could alter the normal substrate channeling dynamics that maintain metabolic homeostasis. The compound's interaction with mitochondrial carriers and its potential to influence calcium signaling through MAM could further amplify these effects.

Metabolon Formation and Dynamic Assembly

The formation of dynamic enzyme complexes, termed metabolons, represents an advanced form of substrate channeling that allows for reversible assembly based on metabolic demand. The purinosome, responsible for de novo purine biosynthesis, exemplifies this concept by assembling only when purine synthesis is required.

Sodium 1,4-diethoxy-1,4-dioxobut-2-en-2-olate's structural features suggest it could participate in metabolon formation or stability. The compound's ability to serve as both a substrate and a regulatory molecule positions it as a potential component in dynamic metabolic complexes. This dual functionality could allow for fine-tuning of metabolic flux in response to cellular energy and biosynthetic demands.

Regulatory Integration and Metabolic Flexibility

The integration of substrate channeling mechanisms with broader metabolic regulation creates opportunities for sophisticated control of cellular metabolism. The malate-aspartate shuttle, which couples cytosolic and mitochondrial redox states, demonstrates how channeling mechanisms can coordinate metabolism across cellular compartments.

UNII

GHS Hazard Statements

H302 (97.37%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (43.42%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (53.95%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (56.58%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H412 (43.42%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant

Other CAS

52980-17-3